molecular formula C16H12F2N4O4S B2949908 1-(2-(5-((2-(3,4-difluorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1021082-82-5

1-(2-(5-((2-(3,4-difluorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2949908
CAS No.: 1021082-82-5
M. Wt: 394.35
InChI Key: PQRVCHIXVAUWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(5-((2-(3,4-difluorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine core linked to an oxadiazole ring and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-((2-(3,4-difluorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with carbon disulfide and an alkylating agent under basic conditions.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable difluorophenyl halide.

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-((2-(3,4-difluorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents for nucleophilic substitution or electrophilic aromatic substitution conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-(5-((2-(3,4-difluorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-(5-((2-(3,4-difluorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(5-((2-(3,4-difluorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its combination of a difluorophenyl group, an oxadiazole ring, and a pyrimidine core. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-[2-[5-[2-(3,4-difluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O4S/c17-10-2-1-9(7-11(10)18)12(23)8-27-16-21-20-14(26-16)4-6-22-5-3-13(24)19-15(22)25/h1-3,5,7H,4,6,8H2,(H,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRVCHIXVAUWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CSC2=NN=C(O2)CCN3C=CC(=O)NC3=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.